Somatropin is a recombinant form of human growth hormone (hGH), a protein naturally produced by the pituitary gland. [, , ] It plays a crucial role in growth and development, regulating various metabolic processes. [] In scientific research, somatropin is widely used to study growth hormone's impact on cell proliferation, differentiation, and various physiological processes. [, ] It also serves as a model protein for developing analytical methods for complex biopharmaceuticals. []
Somatropin is derived from the gene encoding human growth hormone, which is located on chromosome 17. In clinical applications, it is classified under the category of recombinant proteins. The European Medicines Agency has recognized various formulations of somatropin for medical use, including NutropinAq and Genotropin .
The synthesis of somatropin typically involves:
The extraction process includes lysing the bacterial cells using lysozyme and sonication to release the expressed protein. Following lysis, the cell debris is removed by centrifugation, and somatropin is purified through chromatographic techniques such as ion-exchange chromatography and size-exclusion chromatography . The purification process ensures that somatropin is free from contaminants and retains its biological activity.
Somatropin consists of 191 amino acids with a molecular weight of approximately 22 kDa. Its structure includes four alpha-helices stabilized by disulfide bonds, which are critical for its biological function.
The amino acid sequence of somatropin closely resembles that of natural human growth hormone. Structural analyses using techniques like circular dichroism and mass spectrometry confirm its integrity and folding .
Somatropin undergoes several chemical reactions during its synthesis and purification:
Somatropin exerts its effects by binding to specific receptors on target cells, primarily in the liver and muscle tissue. This interaction activates signaling pathways that lead to:
Data indicate that somatropin's anabolic effects are mediated through both direct actions on target tissues and indirect actions via IGF-1 production .
Relevant analyses have shown that somatropin maintains its structural integrity across various formulations used in clinical settings .
Somatropin has several scientific uses:
Somatropin is a single-chain polypeptide consisting of 191 amino acids with a molecular weight of 22,124 daltons. It features two disulfide bridges (Cys53-Cys165 and Cys182-Cys189) essential for maintaining its tertiary structure and biological activity. The recombinant form is produced through insertion of the human GH1 gene into bacterial expression systems, predominantly Escherichia coli [1] [4].
Key structural features include:
Table 1: Structural Comparison of Growth Hormone Variants
Characteristic | Endogenous Pituitary GH | Recombinant Somatropin |
---|---|---|
Primary Structure | 191 amino acids | 191 amino acids |
Molecular Weight | 22 kDa (majority) | 22 kDa |
20 kDa Isoform | Present (~10%) | Absent (<1%) |
N-terminal Methionine | Absent | Present (in some expressions) |
Glycosylation | No | No |
Disulfide Bonds | Two (Cys53-Cys165, Cys182-Cys189) | Identical configuration |
The therapeutic journey of growth hormone began in 1958 with the first successful treatment of pituitary dwarfism using cadaver-derived HGH. Maurice Raben’s pioneering work demonstrated that pituitary extracts could stimulate growth in GH-deficient children. However, supply constraints limited treatment, as one patient-year required 60-100 pituitary glands [5] [2].
The National Pituitary Agency (1963) centralized gland collection and extraction in the US, but global production could only support ~2,700 children annually. This era ended abruptly in April 1985 when the FDA banned pituitary-derived GH after reports of Creutzfeldt-Jakob disease (CJD) transmission. By 2003, 26 recipients had died from contaminated batches [10] [5].
Concurrently, recombinant DNA technology emerged:
Recombinant production eliminated infection risks and enabled large-scale manufacturing. This expanded therapeutic applications beyond GH deficiency to Turner syndrome (FDA-approved 1997), chronic renal insufficiency (1993), and idiopathic short stature (2003) [2] [7].
Table 2: Historical Milestones in Somatropin Development
Year | Event | Significance |
---|---|---|
1958 | First therapeutic use of cadaveric HGH | Demonstrated growth promotion in hypopituitary dwarfism |
1963 | National Pituitary Agency established | Standardized extraction; expanded patient access |
1979 | GH1 gene cloning | Enabled recombinant production |
1981 | First recombinant HGH expressed in E. coli | Proof of concept for bacterial synthesis |
1985 | Cadaveric HGH banned due to CJD transmission | Halted dangerous therapeutic practice |
1985 | FDA approval of Protropin® | First recombinant GH product |
1986 | FDA approval of Humatrope® | First rHGH identical to native hormone |
Endogenous GH secretion follows a pulsatile pattern, governed by hypothalamic GHRH (stimulatory) and somatostatin (inhibitory). Secretion peaks during slow-wave sleep (Stage III/IV NREM), with additional pulses occurring at 3-5 hour intervals throughout the day. Peak amplitudes are highest during puberty (up to 45 ng/mL), declining progressively with age [6] [8].
IGF-1 Mediation: Hepatic GH receptors trigger IGF-1 production, which promotes epiphyseal cartilage proliferation and bone mineralization. Prepubertal growth is predominantly IGF-1-dependent, while puberty involves both direct and IGF-1-mediated effects [3] [9].
Metabolic Regulation:
Age profoundly modulates GH physiology:
Table 3: Developmental Changes in Growth Hormone Secretion
Life Stage | 24-hour Secretion Rate | Pulse Amplitude | Dominant Regulatory Factor |
---|---|---|---|
Prepubertal | ~200 µg/day | Moderate (5-20 ng/mL) | GHRH |
Puberty | ~700 µg/day | High (10-45 ng/mL) | Sex steroids amplifying GHRH |
Young Adult | ~400 µg/day | Intermediate (5-25 ng/mL) | Sleep phase dominance |
Elderly | <200 µg/day | Low (1-10 ng/mL) | Increased somatostatin tone |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1